N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQQKVHMLUTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Bond Formation
The primary reaction involves amide coupling , which links the 2-cyanophenylamine to the nitrofuran core. This reaction is critical for forming the carboxamide functional group, which is central to the compound’s structure and activity.
Nitro Group Reduction
Nitrofuran derivatives undergo bioreduction of the nitro group (NO₂) to reactive intermediates (e.g., hydroxylamine or amine derivatives), a process often catalyzed by nitroreductases (e.g., E. coli NfsB) . This reaction is pivotal for activating the compound’s antimicrobial or anticancer properties. For example:
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5-nitrofurfuryl-based prodrugs exhibit rapid reduction by NfsB, generating cytotoxic species .
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Reduction of nitro groups in nitrofuran derivatives leads to DNA-damaging intermediates .
Stability and Hydrolysis
The amide bond in nitrofuran carboxamides is generally stable under standard conditions but can undergo hydrolysis under acidic or basic conditions, yielding the parent carboxylic acid and amine.
Reactivity Comparisons
Prodrug Activation
In nitrofuran-based prodrugs (e.g., triazene derivatives), the nitro group serves as a trigger for bioreductive activation. For example:
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5-nitrofurfuryl triazenes are rapidly reduced by NfsB, releasing active cytotoxic agents .
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This mechanism is likely conserved in the target compound, where nitro reduction generates reactive species targeting DNA or proteins.
Enzymatic Interactions
The compound may interact with nitroreductases (e.g., NfsB in bacteria) to generate intermediates that disrupt cellular processes. For instance:
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Nitroreductase-mediated reduction of nitroaromatics leads to DNA alkylating agents .
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Inhibition of M. tuberculosis by nitrofuran derivatives (e.g., JSF-4088) correlates with nitro reduction and subsequent protein/DNA damage .
Table 2: Reactivity of Nitro Groups in Nitrofuran Derivatives
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 0.019 μM . This suggests its potential use in treating tuberculosis infections.
- Anticancer Properties
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Mechanism of Action
- The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to interact with cellular targets such as topoisomerase II, leading to disruptions in DNA replication and cellular processes .
-
Biochemical Applications
- In biochemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .
Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Case Study 3: Anti-inflammatory Properties
- Objective : To investigate the anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential anti-inflammatory activity .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins, leading to cell death. The cyano group can also interact with cellular enzymes, inhibiting their activity and disrupting metabolic pathways. These interactions contribute to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Differences :
Substituent Effects on the Aromatic Ring
The 2-cyanophenyl group in the target compound contrasts with other substituents in related carboxamides:
Physicochemical Comparison :
Critical Reaction Parameters :
- Solvent: DMF or dichloromethane.
- Activators: HATU or EDC/DMAP.
- Temperature: Room temperature to 60°C .
Biological Activity
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a nitrofuran moiety, which is known for its biological activity. The presence of the cyano and carboxamide groups contributes to its reactivity and interaction with biological targets.
The biological activity of nitrofuran derivatives, including this compound, is often attributed to their ability to undergo reduction by nitroreductases present in various pathogens. This reduction activates the compounds, allowing them to interact with critical cellular components, leading to cell death or inhibition of growth.
- Nitroreductase Activation : The nitro group in these compounds is reduced to a nitroso intermediate and subsequently to hydroxylamine and amine forms, which can bind to DNA or proteins, disrupting cellular functions .
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic processes in pathogens, contributing to their antimicrobial effects .
Antiparasitic Activity
Recent studies have highlighted the potent trypanocidal activity of 5-nitro-2-furancarboxylamides, suggesting that this compound could exhibit similar properties. For example, analogues have shown up to 1000-fold increased potency compared to established treatments like nifurtimox against Trypanosoma brucei .
| Compound | EC50 (nM) | Toxicity (HeLa Cells) |
|---|---|---|
| This compound | TBD | Low |
| Nifurtimox | ~1000 | Moderate |
| Novel Analogue 22s | 2.4 ± 0.3 | Low |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent against various Gram-positive and Gram-negative bacteria. Its structural modifications have been associated with enhanced activity against biofilms formed by pathogens such as Staphylococcus epidermidis and E. coli.
Case Studies
- Trypanocidal Activity : A study demonstrated that a series of 5-nitro-2-furancarboxylamides exhibited significant trypanocidal effects with low cytotoxicity against human cells. The most potent analogue showed an EC50 of 2.4 nM against T. brucei, indicating its potential as a therapeutic agent for African sleeping sickness .
- Antimicrobial Efficacy : Another investigation into nitrofuran derivatives revealed that modifications at specific positions enhanced their effectiveness against biofilm-forming bacteria. The introduction of halogens or basic amine groups significantly improved their minimum inhibitory concentration (MIC) values .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the furan ring significantly influence the biological activity of the compound. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to enhance potency while maintaining low toxicity profiles.
Q & A
Q. What are the recommended synthetic routes for N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide, and what analytical techniques validate its purity and structure?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-nitrofuran-2-carboxylic acid and 2-cyanophenylamine. A modified procedure involves dissolving 3-amino-quinoxaline derivatives in DMF, followed by reaction with 5-nitrofuran-2-carboxylic acid under anhydrous conditions at room temperature . Post-synthesis, purity is validated using HPLC (>95% purity), while structural confirmation employs (e.g., aromatic protons at δ 7.8–8.2 ppm, nitrofuran signals at δ 6.5–7.0 ppm) and (carbonyl C=O at ~165 ppm). Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereoelectronic effects, as demonstrated in structurally analogous amides .
Q. How can researchers design initial biological assays to evaluate the compound's antifungal or antibacterial activity?
- Methodological Answer : Begin with in vitro microplate assays against fungal strains (e.g., Candida albicans) or bacterial pathogens (e.g., Staphylococcus aureus). Prepare serial dilutions (1–100 µM) in DMSO and measure minimum inhibitory concentrations (MICs) using broth microdilution per CLSI guidelines. For fungicidal activity assessment, time-kill kinetics over 24–48 hours can be tracked, referencing protocols for structurally related compounds like isotianil, which showed efficacy against rice blast fungus . Include positive controls (e.g., fluconazole) and validate cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays.
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies between this compound and analogs with different substituents?
- Methodological Answer : Contradictions often arise from electronic or steric effects of substituents. For example, replacing the 2-cyanophenyl group with a 2-nitrophenyl moiety (as in ) alters electron-withdrawing properties, impacting bioactivity. To resolve discrepancies:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and HOMO-LUMO gaps.
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., fungal CYP51).
- Validate hypotheses via site-directed mutagenesis of target proteins to identify critical binding residues .
Q. What computational methods predict the compound's interaction with biological targets, and how are these validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the nitrofuran oxygen and conserved active-site residues.
- Free Energy Perturbation (FEP) : Quantify binding energy differences when substituting functional groups (e.g., cyano vs. nitro).
- Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics () or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (, ) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for nitrofuran derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent effects) or compound stability. Mitigation steps include:
- Stability Testing : Use LC-MS to monitor degradation under assay conditions (e.g., light, temperature).
- Standardized Protocols : Adopt OECD guidelines for antifungal testing to ensure reproducibility.
- Meta-Analysis : Compare datasets from PubChem or ChEMBL, adjusting for variables like inoculum size or growth media .
Experimental Design for Understudied Compounds
Q. What experimental frameworks are recommended for prioritizing understudied compounds like this compound in drug discovery pipelines?
- Methodological Answer :
- High-Throughput Screening (HTS) : Screen against diverse target libraries (e.g., kinase, protease panels).
- ADME-Tox Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding, and hERG channel inhibition.
- Fragment-Based Design : Use the nitrofuran core as a fragment to build derivatives with enhanced solubility (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
